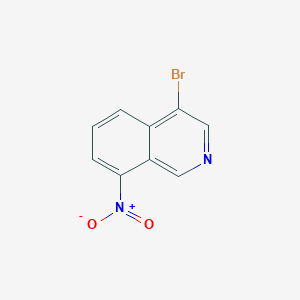

![molecular formula C21H13F3N2OS B2844673 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide CAS No. 477534-98-8](/img/structure/B2844673.png)

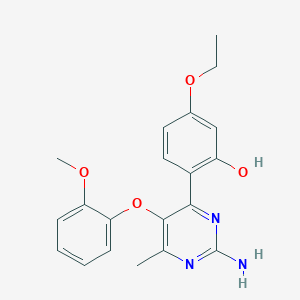

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide, also known as DAPTA, is a small molecule that has gained significant attention in the scientific community for its potential applications in biomedical research. DAPTA is a synthetic compound that was first synthesized in 2003 by a group of researchers from the University of California, San Francisco. Since its discovery, DAPTA has been extensively studied for its potential use in a variety of applications, including as a therapeutic agent for the treatment of infectious diseases and as a research tool for studying protein-protein interactions.

Wissenschaftliche Forschungsanwendungen

Electrophilic Substitution Reactions

The compound “N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide” has been studied for its electrophilic substitution reactions . The compound was synthesized through the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol . This compound was then subjected to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation .

Fluorescent Coordination Polymers

A fluorescent coordination polymer based on a similar compound, 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole, has been synthesized and used for visual Hg(II) sensing in water solutions . The mechanism of fluorescence emission change was found to be due to the interaction of Hg(II) ions with the Py2TTz ligand in the polymer .

Solar-Driven Hydrogen Production

A covalent organic framework based on thiazolo[5,4-d]thiazole has been proposed for use in solar-driven hydrogen production . This application takes advantage of the compound’s ability to absorb sunlight and facilitate the conversion of water into hydrogen gas .

Energetic Compounds

Compounds with a similar structure, oxaazatetracyclo[5.5.0.03,10.05,8]dodecanes, have been studied as a promising foundation for the design of thermally stable, high-density energetic compounds . These compounds are superior by a range of parameters compared to currently used explosives .

Mercury Absorption

Compounds of a similar type have been found to have a strong affinity for mercury, and polymers containing this functionality were evaluated for the selective absorption of Hg2+ from aqueous solutions .

Synthesis of Dihydrotetrathiafulvalene Analogues

The compound “N-{5-thia-3-azatetracyclo[6.6.1.0{2,6}.0{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}-3-(trifluoromethyl)benzamide” could potentially be used in the synthesis of functionalized dihydrotetrathiafulvalene analogues . These analogues have potential applications in organic electronics due to their unique electronic properties .

Eigenschaften

IUPAC Name |

N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2OS/c22-21(23,24)14-5-1-4-13(9-14)19(27)26-20-25-18-15-6-2-3-11-7-8-12(17(11)15)10-16(18)28-20/h1-6,9-10H,7-8H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHJJAAKXRPVDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2844591.png)

![4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2844597.png)

![6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2844598.png)

![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2844603.png)

![Methyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844612.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2844613.png)